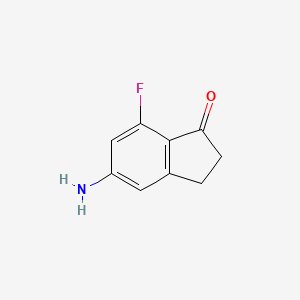
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one: is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring This particular compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 4th position on the indenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzaldehyde and a cyclopentanone derivative, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group modifications.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the indenone structure can be reduced to form the corresponding alcohol.
Substitution: The amino group at the 5th position can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 5-Amino-4-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of N-substituted derivatives at the amino group.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors, offering possibilities for the treatment of diseases.
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds or participate in other interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Pathways: It may affect pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-inden-1-one: Lacks the amino and hydroxyl groups, making it less reactive.
5-Amino-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
4-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the amino group, influencing its reactivity in substitution reactions.
Uniqueness:
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
5-amino-4-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO2/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,12H,2,4,10H2 |
Clave InChI |
LKDXYCCMHJAVOD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C(=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


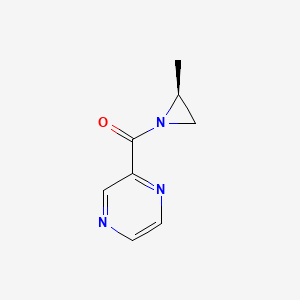
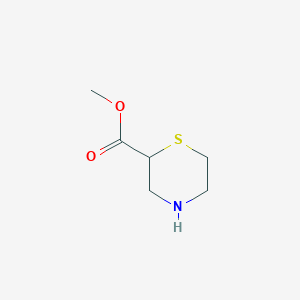
![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)
![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)
![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)
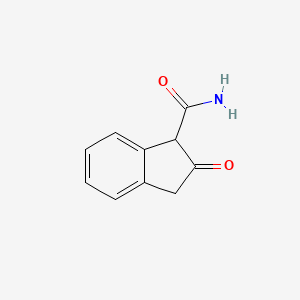
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)
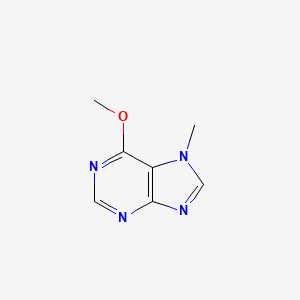

![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)

